molecular formula C7H13OPS2 B14304212 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione CAS No. 114067-83-3

2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione

Cat. No.: B14304212
CAS No.: 114067-83-3
M. Wt: 208.3 g/mol
InChI Key: VIOXFELRGCDLHA-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione is a complex organophosphorus compound It features a unique structure with a phosphorus atom bonded to sulfur, oxygen, and carbon atoms, forming a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione typically involves the reaction of phosphorus pentasulfide with 2,6,6-trimethyl-4-methylidene-1,3-dioxane. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure but lacks the phosphorus and sulfur atoms.

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Another dioxane derivative with different substituents.

    2,6,6-Trimethyl-2-cyclohexene-1,4-dione: A cyclohexene derivative with a similar carbon framework but different functional groups.

Uniqueness

2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione is unique due to its phosphorus-sulfur heterocyclic ring, which imparts distinct chemical and biological properties

Properties

CAS No.

114067-83-3

Molecular Formula

C7H13OPS2

Molecular Weight

208.3 g/mol

IUPAC Name

2,6,6-trimethyl-4-methylidene-2-sulfanylidene-1,3,2λ5-oxathiaphosphinane

InChI

InChI=1S/C7H13OPS2/c1-6-5-7(2,3)8-9(4,10)11-6/h1,5H2,2-4H3

InChI Key

VIOXFELRGCDLHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)SP(=S)(O1)C)C

Origin of Product

United States

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